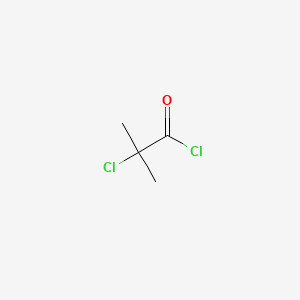

2-Chloro-2-methylpropanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZKVZKYSZUBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459343 | |

| Record name | 2-chloroisobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13222-26-9 | |

| Record name | 2-Chloro-2-methylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13222-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloroisobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2-methylpropanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-2-methylpropanoyl Chloride for Advanced Chemical Synthesis

This guide provides an in-depth exploration of 2-chloro-2-methylpropanoyl chloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and reactivity, with a focus on its practical application in the creation of complex molecules.

Introduction: The Strategic Importance of a Versatile Acylating Agent

This compound, a bifunctional compound, holds a significant position in the synthetic chemist's toolkit. Its structure, featuring both a reactive acyl chloride and a tertiary alkyl chloride, allows for a diverse range of chemical transformations. This unique combination makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The steric hindrance provided by the gem-dimethyl group on the α-carbon also imparts selectivity in its reactions, a crucial aspect in the design of sophisticated molecular architectures. This guide will delve into the causality behind its reactivity and provide field-proven insights into its application.

Compound Identification and Nomenclature

For clarity and unambiguous identification in a research and development setting, the following identifiers are provided for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 13222-26-9[2][3][4][5] |

| Molecular Formula | C4H6Cl2O[2][3][6] |

| Molecular Weight | 140.99 g/mol [2][6] |

| Synonyms | 2-Chloro-2-methylpropionyl chloride, α-Chloroisobutyryl chloride[3] |

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Pungent | [3][4] |

| Boiling Point | 113-114 °C at 760 Torr | [4] |

| Density | 1.1802 g/cm³ at 25 °C | [4] |

| Solubility | Soluble in organic solvents, reacts vigorously with water, alcohols, and amines. | [3] |

These properties dictate the handling, storage, and reaction conditions for this compound. Its high reactivity with nucleophiles, including water, necessitates a moisture-free environment for storage and handling.

Synthesis and Mechanism: Controlled Formation of a Key Reagent

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of 2-chloro-2-methylpropanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2] The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of a proton to form a highly reactive intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid.

Caption: Synthesis of this compound.

Key Reactions and Applications in Drug Development

The utility of this compound in organic synthesis is primarily derived from its function as a potent electrophile.[3] This reactivity is harnessed in several key transformations that are fundamental to the construction of complex molecules, including active pharmaceutical ingredients (APIs).

Acylation Reactions: Formation of Esters and Amides

The acyl chloride moiety is highly susceptible to nucleophilic attack by alcohols and amines, leading to the formation of esters and amides, respectively.[2][3] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The steric bulk of the gem-dimethyl group can influence the rate of reaction and provide selectivity for less hindered nucleophiles.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can act as an acylating agent for aromatic compounds. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.

Role as a Precursor in Pharmaceutical Synthesis

The dual functionality of this compound makes it a valuable building block in multi-step synthetic sequences. For instance, the acyl chloride can be used to introduce the 2-chloro-2-methylpropanoyl group into a molecule, which can then undergo further transformations at the tertiary alkyl chloride center via nucleophilic substitution reactions. This strategy is employed in the synthesis of various pharmaceuticals where a quaternary carbon center is a key structural feature.

Caption: Key reaction pathways of this compound.

Experimental Protocol: Synthesis of an Ester Derivative

The following is a representative, self-validating protocol for the esterification of a primary alcohol using this compound.

Objective: To synthesize an ester via acylation of a primary alcohol.

Materials:

-

This compound

-

Primary alcohol (e.g., ethanol)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add this compound (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. The formation of triethylamine hydrochloride is typically observed as a white precipitate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by column chromatography on silica gel.

Self-Validation: The success of the protocol can be validated at each stage. The formation of a precipitate in step 2 indicates the reaction is proceeding. TLC analysis in step 3 confirms the consumption of starting materials and the formation of the product. The final product's identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling: A Prerequisite for Responsible Research

This compound is a corrosive and flammable liquid that requires careful handling in a well-ventilated fume hood.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[3][4] The recommended storage temperature is often -20°C to maintain long-term stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its unique bifunctional nature, coupled with the steric influence of the gem-dimethyl group, provides chemists with a powerful tool for the construction of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development, particularly within the pharmaceutical industry.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Buy this compound | 13222-26-9 [smolecule.com]

- 3. CAS 13222-26-9: this compound [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS: 13222-26-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

2-Chloro-2-methylpropanoyl chloride synthesis from 2-chloro-2-methylpropanoic acid

This guide provides an in-depth exploration of the synthesis of 2-chloro-2-methylpropanoyl chloride from 2-chloro-2-methylpropanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, procedural nuances, and critical safety considerations inherent in this important transformation.

Executive Summary

The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, providing a gateway to a multitude of more complex molecules. This compound is a valuable reactive intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its preparation from 2-chloro-2-methylpropanoic acid is a common yet nuanced procedure that demands a thorough understanding of the underlying chemistry and meticulous experimental technique. This guide details the prevalent synthetic routes, focusing on the use of thionyl chloride and oxalyl chloride, and provides a comprehensive framework for its successful and safe execution in a laboratory setting.

Chemical Principles and Mechanistic Overview

The synthesis of an acyl chloride from a carboxylic acid involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom.[2] This transformation is critical because acyl chlorides are significantly more reactive than their parent carboxylic acids, making them versatile synthons for nucleophilic acyl substitution reactions.[3][4]

The direct reaction of a carboxylic acid with a chloride source like HCl is generally not feasible. Therefore, activating agents are employed to convert the hydroxyl group into a better leaving group. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][5]

Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride is a well-established method for acyl chloride formation.[3][6][7] The mechanism proceeds through several key steps:

-

Nucleophilic Attack: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3][7]

-

Intermediate Formation: This initial attack forms a protonated chlorosulfite intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a chloride ion and forming a protonated mixed anhydride.

-

Nucleophilic Acyl Substitution: The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

Product Formation: This leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[8] The evolution of these gases drives the reaction to completion.[8]

Caption: Reaction mechanism of carboxylic acid with thionyl chloride.

Mechanism with Oxalyl Chloride

Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[6] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent.

-

Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming an activated intermediate.

-

Nucleophilic Attack: A chloride ion, generated in the initial step, attacks the carbonyl carbon of the activated acid.

-

Product Formation: This results in the desired acyl chloride, with the regeneration of the DMF catalyst and the formation of carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts.

Reagents and Equipment

A successful synthesis relies on the quality of the starting materials and the appropriate selection of laboratory equipment.

| Reagent/Equipment | Grade/Specification | Supplier (Example) | Purpose |

| 2-Chloro-2-methylpropanoic acid | ≥98% | Sigma-Aldrich | Starting material |

| Thionyl chloride | ≥99% | Sigma-Aldrich | Chlorinating agent |

| Oxalyl chloride | ≥98% | Sigma-Aldrich | Chlorinating agent |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Catalyst (for oxalyl chloride) |

| Anhydrous Solvent (e.g., Dichloromethane, Toluene) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction medium |

| Round-bottom flask | Two-necked, appropriate volume | VWR | Reaction vessel |

| Reflux condenser | Allihn or Graham type | VWR | To prevent solvent loss |

| Dropping funnel | Pressure-equalizing | VWR | For controlled addition of reagents |

| Magnetic stirrer and stir bar | VWR | For reaction mixture agitation | |

| Heating mantle | VWR | For temperature control | |

| Gas trap/scrubber | Containing NaOH solution | Custom/VWR | To neutralize acidic gas byproducts |

| Distillation apparatus | VWR | For purification of the product |

Detailed Experimental Protocol

This protocol details the synthesis of this compound using thionyl chloride, a commonly employed and cost-effective method.

WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reaction Setup

Caption: Experimental setup for the synthesis.

Procedure

-

Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

-

Charging the Reactor: To a two-necked round-bottom flask equipped with a magnetic stir bar, add 2-chloro-2-methylpropanoic acid.

-

Reagent Addition: Attach a reflux condenser to the central neck of the flask and a pressure-equalizing dropping funnel to the side neck. The outlet of the condenser should be connected via tubing to a gas trap containing an aqueous sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.

-

Reaction Initiation: Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred carboxylic acid via the dropping funnel. The addition is often done at room temperature, but for larger scales, cooling in an ice bath may be necessary to control the initial exotherm.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours.[9] The reaction is often considered complete when the evolution of gas ceases.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The crude this compound can then be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

-

Safety and Handling

The synthesis of this compound involves several hazardous substances and requires strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[10][11][12] It reacts violently with water, releasing toxic gases (HCl and SO₂).[10][13] Always handle in a fume hood and wear appropriate PPE, including gloves, lab coat, and safety goggles.[11][12] In case of skin contact, immediately wash the affected area with copious amounts of water.[11][13]

-

This compound: A corrosive and lachrymatory substance.[14] It will also react with moisture to produce HCl. Handle with the same precautions as thionyl chloride.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are evolved during the reaction.[2] A gas trap is essential to prevent their release into the atmosphere.

Analytical Characterization

Confirmation of the product's identity and purity is crucial. The following analytical techniques are typically employed:

| Technique | Expected Result |

| Infrared (IR) Spectroscopy | A strong C=O stretching band is expected around 1750-1800 cm⁻¹.[6][15] The absence of a broad O-H stretch from the carboxylic acid starting material indicates the completion of the reaction. |

| ¹H NMR Spectroscopy | The spectrum is expected to be simple due to the molecule's symmetry. A singlet corresponding to the six equivalent methyl protons (-(CH₃)₂) would be observed. |

| ¹³C NMR Spectroscopy | Two distinct signals are expected: one for the two equivalent methyl carbons and another for the quaternary carbon and the carbonyl carbon.[16] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak, and a characteristic fragmentation pattern would be the loss of a chlorine atom to form an acylium ion.[17] |

Troubleshooting and Key Insights

-

Low Yield: This can often be attributed to the presence of moisture in the reagents or glassware, which will hydrolyze the thionyl chloride and the product. Ensuring anhydrous conditions is paramount.

-

Incomplete Reaction: If the starting material is still present after the reaction, extending the reflux time or using a slight excess of thionyl chloride may be necessary.

-

Product Discoloration: The crude product may be colored due to impurities. Purification by distillation is usually effective in yielding a colorless product.

-

Alternative Reagents: For substrates sensitive to the harsh conditions of thionyl chloride, oxalyl chloride with a catalytic amount of DMF is an excellent, albeit more expensive, alternative.[6]

Conclusion

The synthesis of this compound from 2-chloro-2-methylpropanoic acid is a fundamental and highly useful transformation in organic chemistry. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and strict adherence to safety protocols are the keys to a successful and reproducible synthesis. This guide provides the necessary framework for researchers and drug development professionals to confidently approach this procedure.

References

-

Wikipedia. Acyl chloride. [Link]

-

YouTube. Acyl Chlorides - formation and hydrolysis mechanism. [Link]

-

JoVE. Video: Carboxylic Acids to Acid Chlorides. [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

Reddit. How to identify an Acyl Chloride in an IR spectra? : r/chemhelp. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Loba Chemie. THIONYL CHLORIDE AR. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

-

RSC Publishing. The infrared spectra and vibrational assignments of the acetyl halides. [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

-

Doc Brown's Chemistry. 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. [Link]

-

Organic Syntheses. 1. Procedure. [Link]

-

ChemBK. This compound. [Link]

-

rsc.org. Preparation of 2-chloro-2-methylpropane. [Link]

-

Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

-

docbrown.info. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

-

ChemSynthesis. This compound - 13222-26-9, C4H6Cl2O, density, melting point, boiling point, structural formula, synthesis. [Link]

-

researchgate.net. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]

-

Scribd. Prep of 2 Chloro 2 Methylpropane | PDF | Distillation | Chlorine. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

- Google Patents. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

- Google Patents. US2816140A - Process for the production of oxalyl chloride.

Sources

- 1. Buy this compound | 13222-26-9 [smolecule.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. CAS 13222-26-9: this compound [cymitquimica.com]

- 15. reddit.com [reddit.com]

- 16. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

Mechanism of 2-Chloro-2-methylpropanoyl chloride reactions

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Chloro-2-methylpropanoyl Chloride

Abstract

This compound (C₄H₆Cl₂O) is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials.[1] Its unique structure, featuring a highly reactive acyl chloride group adjacent to a tertiary carbon bearing a chlorine atom, imparts a dual reactivity profile. This guide provides a comprehensive exploration of the core reaction mechanisms governing its transformations. We will dissect the electronic and steric factors influencing its behavior, detail the primary nucleophilic acyl substitution pathways, explore its utility in Friedel-Crafts acylations, and consider potential competing side reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding to leverage this versatile reagent effectively.

The Duality of Reactivity: Electronic and Steric Landscape

The reactivity of this compound is dictated by two key electrophilic centers.

-

The Carbonyl Carbon: As is characteristic of acyl chlorides, the carbonyl carbon is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. This site is the primary target for nucleophilic attack, initiating nucleophilic acyl substitution reactions.[2]

-

The α-Carbon: The carbon atom alpha to the carbonyl group is tertiary and bonded to a second chlorine atom. This structure is reminiscent of tert-butyl chloride, a classic substrate for Sₙ1 reactions due to its ability to form a stable tertiary carbocation.[3][4]

The gem-dimethyl groups at the α-position exert significant steric hindrance around the carbonyl center, which can influence the kinetics of nucleophilic attack. However, these same methyl groups provide potent hyperconjugative stabilization to a potential carbocation formed at the α-carbon, opening the door for competing unimolecular substitution or elimination pathways under certain conditions. Understanding this mechanistic dichotomy is crucial for controlling reaction outcomes.

Synthesis of this compound

The most common and direct synthesis of this compound involves the reaction of 2-chloro-2-methylpropanoic acid with a chlorinating agent.[1] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed to convert the carboxylic acid into the more reactive acyl chloride.[5]

Workflow: Synthesis via Thionyl Chloride

Caption: General workflow for the synthesis of this compound.

The Primary Pathway: Nucleophilic Acyl Substitution

The most prevalent reactions involving this compound are nucleophilic acyl substitutions. These proceed via a characteristic two-step, addition-elimination mechanism, forming a transient tetrahedral intermediate.[6][7]

Caption: Mechanism of esterification with an alcohol in the presence of a base.

Protocol: Synthesis of Ethyl 2-Chloro-2-methylpropanoate

-

Setup: To a dry, 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (N₂) inlet, add absolute ethanol (1.0 eq) dissolved in anhydrous diethyl ether (100 mL).

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Base Addition: Add pyridine (1.1 eq) to the cooled solution and stir for 5 minutes.

-

Reagent Addition: Add this compound (1.05 eq) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains at or below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with cold, dilute HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel, wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude ester by vacuum distillation.

Amidation

Primary and secondary amines react readily with this compound to yield the corresponding amides. [8]This reaction is fundamental in peptide synthesis and the creation of various pharmaceutical compounds. Similar to esterification, a base is required to scavenge the HCl produced. [7] Protocol: Synthesis of N-benzyl-2-chloro-2-methylpropanamide

-

Setup: In a dry 250 mL flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Prepare a solution of this compound (1.05 eq) in 20 mL of anhydrous DCM and add it dropwise to the amine solution over 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Workup: Wash the reaction mixture sequentially with 1M HCl, water, and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound is an effective reagent for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride and facilitates the formation of a resonance-stabilized acylium ion. [9][10]This highly electrophilic species is then attacked by the electron-rich aromatic ring. [11]

Caption: Key steps in the Friedel-Crafts acylation mechanism.

A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing polysubstitution. [9]Furthermore, the acylium ion does not undergo rearrangement, unlike the carbocations formed in Friedel-Crafts alkylation. [11]

Competing Pathways: Solvolysis and Elimination

Under protic solvent conditions (e.g., water, alcohols) and in the absence of a strong nucleophile or base, the tertiary α-chloro group can undergo Sₙ1 solvolysis. [12][13]This pathway involves the rate-determining formation of a tertiary carbocation, which is subsequently trapped by the solvent.

This Sₙ1 pathway competes directly with nucleophilic acyl substitution at the carbonyl carbon. The reaction of 2-chloro-2-methylpropane with water, for instance, proceeds via an Sₙ1 mechanism. [14]It is therefore critical to conduct reactions under anhydrous conditions when acyl substitution is the desired outcome. The carbocation intermediate can also lead to an E1 elimination product (2-methylpropenoyl chloride) if a proton is abstracted from an adjacent methyl group. [15]

Physicochemical Data & Safety

Proper handling of this compound is imperative due to its hazardous nature.

| Property | Value | Reference(s) |

| CAS Number | 13222-26-9 | [2][16] |

| Molecular Formula | C₄H₆Cl₂O | [16][17] |

| Molecular Weight | 140.99 g/mol | [1][16] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Odor | Pungent | [2][5] |

Safety and Handling:

-

Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts vigorously with water, releasing corrosive hydrochloric acid gas. [2][16]* Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents. [18][19]* Spills: Absorb spills with an inert, dry material and place in a suitable container for chemical waste disposal. Do not use water.

References

-

ChemBK. This compound - Introduction. [Link]

-

Study.com. Write the steps in the mechanism of the reaction between ammonia and 2-methyl-propanoyl chloride to yield 2-methylpropanamide. [Link]

-

Philip Harris. SAFETY DATA SHEET (2-CHLORO-2-METHYLPROPANE). [Link]

-

Carl Roth. Safety data sheet (2-Chloro-2-methylpropane). [Link]

-

PubChem. This compound. [Link]

-

OC-Praktikum. Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. [Link]

-

Filo. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b... [Link]

-

ChemSynthesis. This compound. [Link]

-

Chegg.com. Solved in the solvolysis of 2-chloro-2-methylpropane, some. [Link]

-

Brainly. Kinetic Study of Solvolysis of 2-Chloro-2-methylpropane. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemsrc. 2-chloroisobutyryl chloride | CAS#:13222-26-9. [Link]

-

RSC Education. Preparation of 2-chloro-2-methylpropane. [Link]

-

Docsity. Nucleophilic Substitution Reaction: Preparation of 2-chloro-2-methylpropane. [Link]

-

Study.com. Draw the SN1 mechanism for 2-chloro-2-methylpropane in the presence of water (solvent) and HCl to yield 2-methyl-2-propanol. [Link]

-

ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Chloro-2-methylpropane in Modern Organic Synthesis. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

-

Fiveable. 2-chloro-2-methylpropane Definition. [Link]

-

Harper College. 2-Chloro-2-methylpropane. [Link]

-

ResearchGate. Solvolysis reaction of 2‐chloro‐2‐methylpropane. [Link]

-

National Institutes of Health (NIH). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

Michigan State University. LON-CAPA Sn2. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

The Organic Chemistry Tutor. Acid Chloride + Alcohol = Ester (Mechanism). [Link]

-

Chem Experiments. Esterification using Acid Chloride and Alcohol. [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. CAS 13222-26-9: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. fiveable.me [fiveable.me]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b.. [askfilo.com]

- 13. brainly.com [brainly.com]

- 14. homework.study.com [homework.study.com]

- 15. LON-CAPA Sn2 [s10.lite.msu.edu]

- 16. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. fishersci.com [fishersci.com]

- 19. 2-Methylpropanoyl chloride(79-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-2-methylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Utility and Inherent Risks of 2-Chloro-2-methylpropanoyl Chloride

This compound (CAS No. 13222-26-9), also known as α-chloroisobutyryl chloride, is a highly reactive acyl chloride that serves as a critical building block in organic synthesis.[1] Its unique branched structure and the presence of the acyl chloride functional group make it a potent electrophile, valuable in the synthesis of esters, amides, and other derivatives, particularly in the development of pharmaceuticals and agrochemicals.[1][2] However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a comprehensive understanding and strict adherence to rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling, storage, and emergency management of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Part 1: Hazard Identification and Risk Mitigation

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[3] The primary dangers arise from its high reactivity, particularly with nucleophilic substances such as water, alcohols, and amines.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for assessing its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 13222-26-9 | [3] |

| Molecular Formula | C4H6Cl2O | [2][3] |

| Molecular Weight | 140.99 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Pungent | [1][4] |

| Boiling Point | 113-114 °C @ 760 Torr | [5] |

| Density | 1.1802 g/cm³ @ 25 °C | [5][6] |

GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor |

| Skin corrosion/irritation (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage |

Source:[3]

A comprehensive list of precautionary statements (P-statements) associated with these hazards can be found on the substance's Safety Data Sheet (SDS).[3][5]

Part 2: Prudent Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) for exposure should be paramount when working with this compound. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8][9] The fume hood provides a physical barrier and ensures that any vapors are safely exhausted. It is also crucial to ensure that an ANSI-approved safety shower and eyewash station are readily accessible within a 10-second travel time.[10][11]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A standard PPE ensemble for handling this reagent includes:

-

Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are mandatory to protect against splashes.[8][11]

-

Skin and Body Protection: A flame-resistant or 100% cotton lab coat should be worn and fully buttoned.[12] Chemical-resistant gloves, such as nitrile or neoprene, are essential.[7] Always inspect gloves for any signs of degradation or perforation before use.[13] Long pants and closed-toe shoes are also required.[12]

-

Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9]

Part 3: Storage and Incompatibility

Proper storage is critical to prevent accidental reactions and maintain the chemical's integrity.

-

Storage Conditions: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[7][11][14] The storage area should be away from sources of ignition.[11][14]

-

Container Integrity: Keep the container tightly sealed to prevent exposure to moisture, which can lead to a vigorous reaction and the release of corrosive hydrogen chloride gas.[1][7] Containers that have been opened must be carefully resealed and kept upright.[11][14]

-

Incompatible Materials: Avoid storage near water, alcohols, amines, strong bases, and oxidizing agents.[1][9][11]

Part 4: Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a calm and methodical response is crucial.

Spills

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[15]

-

Containment: If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.

-

Neutralization: For small spills, once absorbed, the material can be cautiously neutralized with a weak base such as sodium bicarbonate.

-

Cleanup and Disposal: Carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste disposal.[12]

-

Ventilation: Ensure the area is well-ventilated during and after cleanup.

Fire

-

Evacuate and Activate Alarm: Immediately evacuate the area and activate the nearest fire alarm.

-

Extinguishing Media: For small fires, a dry powder or carbon dioxide extinguisher may be used.[10] Do not use water, as it will react violently with the acyl chloride.

-

Cooling Containers: If containers are exposed to fire, cool them with a water spray from a safe distance, if possible, to prevent pressure buildup.[16]

Personal Exposure

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][16] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Part 5: Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10][12] Empty containers may still contain hazardous residues and should be handled with care.[11]

Part 6: Experimental Protocol: Safe Acylation Reaction

The following is a generalized, step-by-step protocol for a typical acylation reaction using this compound, emphasizing the integration of safety measures.

-

Preparation:

-

Ensure all glassware is dry and free of contaminants.

-

Set up the reaction in a certified chemical fume hood.

-

Have appropriate quenching and neutralizing agents readily available.

-

-

Reagent Handling:

-

Measure the required amount of this compound in a graduated cylinder or by weight.

-

Slowly add the acyl chloride to the reaction mixture containing the substrate and a non-nucleophilic solvent. The addition should be done in a controlled manner, and the reaction temperature should be monitored.

-

-

Reaction Quenching:

-

Upon completion, the reaction should be quenched by slowly adding it to a separate flask containing a suitable quenching agent, such as a cold aqueous solution of a weak base (e.g., sodium bicarbonate) or an alcohol.[17] This should be done with vigorous stirring to dissipate heat.

-

-

Workup and Purification:

-

Proceed with the standard workup and purification procedures, keeping in mind that all aqueous waste will be corrosive and should be handled accordingly.

-

-

Decontamination:

-

All glassware and equipment that came into contact with this compound should be decontaminated by rinsing with a suitable solvent, followed by a neutralizing solution before washing.

-

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

-

PubChem. This compound. [Link]

-

Chemsrc. 2-chloroisobutyryl chloride | CAS#:13222-26-9. [Link]

-

Emergency Procedure Guide - Corrosive Liquids. [Link]

-

SAFETY DATA SHEET 2-CHLORO-2-METHYLPROPANE. [Link]

-

ChemBK. This compound. [Link]

-

Safety data sheet 2-chloro-2-methylpropane. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure: Flammable Liquids. [Link]

-

University of Illinois Division of Research Safety. Flammable Liquids. [Link]

-

ACTenviro. How to Safely Manage Flammable Liquids. [Link]

-

Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

-

Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

Breckland Scientific Supplies Ltd. 2-Chloro-2-Methylpropane - SAFETY DATA SHEET. [Link]

-

University of California, Irvine Environmental Health & Safety. Corrosives and Irritants. [Link]

Sources

- 1. CAS 13222-26-9: this compound [cymitquimica.com]

- 2. Buy this compound | 13222-26-9 [smolecule.com]

- 3. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. 2-chloroisobutyryl chloride | CAS#:13222-26-9 | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. ehs.uci.edu [ehs.uci.edu]

- 9. fishersci.com [fishersci.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. wcu.edu [wcu.edu]

- 12. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 14. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 15. actenviro.com [actenviro.com]

- 16. trainingrpq.com.au [trainingrpq.com.au]

- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

A Guide to the Spectroscopic Characterization of 2-Chloro-2-methylpropanoyl Chloride

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2-Chloro-2-methylpropanoyl chloride (C₄H₆Cl₂O), a reactive acyl chloride used in various synthetic applications.[1][2][3] Due to its reactivity, publicly available experimental spectra are limited. This guide, therefore, presents a comprehensive theoretical prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are substantiated by comparative analysis with the known spectroscopic data of structurally related analogs: 2-chloro-2-methylpropane and isobutyryl chloride. This approach provides a robust framework for the identification and characterization of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound is a small, functionalized organic molecule. Its structure, featuring a quaternary carbon bonded to two methyl groups, a chlorine atom, and a carbonyl chloride group, dictates its unique spectroscopic signature. Understanding these features is key to interpreting its spectral data.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted Spectrum of this compound:

Due to the molecular structure, all six protons on the two methyl groups are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single sharp singlet. The chemical shift of this singlet will be influenced by the electronegativity of the adjacent chlorine atom and the carbonyl group. A predicted chemical shift is in the range of 1.8-2.2 ppm.

Comparative Analysis with Analogs:

-

2-Chloro-2-methylpropane: The ¹H NMR spectrum of 2-chloro-2-methylpropane shows a single singlet at approximately 1.6 ppm, corresponding to the nine equivalent protons of the three methyl groups.[4][5][6] The downfield shift compared to alkanes is due to the deshielding effect of the chlorine atom.

-

Isobutyryl chloride: The ¹H NMR spectrum of isobutyryl chloride displays a septet at approximately 3.0 ppm (1H) and a doublet at approximately 1.2 ppm (6H).[7]

The predicted singlet for this compound is consistent with the singlet observed for 2-chloro-2-methylpropane, with an expected further downfield shift due to the additional electron-withdrawing carbonyl group.

| Compound | Functional Groups | Predicted/Observed ¹H NMR Signal | Chemical Shift (ppm) |

| This compound | -C(CH₃)₂Cl, -COCl | Singlet (6H) | ~1.8-2.2 (Predicted) |

| 2-Chloro-2-methylpropane | -C(CH₃)₃Cl | Singlet (9H) | ~1.6[5] |

| Isobutyryl chloride | -CH(CH₃)₂, -COCl | Doublet (6H), Septet (1H) | ~1.2, ~3.0[7] |

¹³C NMR Spectroscopy

Predicted Spectrum of this compound:

The ¹³C NMR spectrum is expected to show three distinct signals:

-

A signal for the carbonyl carbon, which will be significantly downfield (predicted ~170-175 ppm) due to the strong deshielding effect of the double-bonded oxygen and the chlorine atom.

-

A signal for the quaternary carbon bonded to the two methyl groups and a chlorine atom (predicted ~70-80 ppm).

-

A signal for the two equivalent methyl carbons (predicted ~30-40 ppm).

Comparative Analysis with Analogs:

-

2-Chloro-2-methylpropane: The ¹³C NMR spectrum of this compound shows two signals: one for the three equivalent methyl carbons at around 32 ppm and one for the quaternary carbon at around 66 ppm.[8][9]

-

Isobutyryl chloride: The ¹³C NMR spectrum of isobutyryl chloride exhibits three signals: a carbonyl carbon at approximately 177 ppm, a methine carbon at around 47 ppm, and methyl carbons at around 17 ppm.

The predicted chemical shifts for this compound are in good agreement with the trends observed in these analogs. The carbonyl carbon shift is similar to that in isobutyryl chloride. The quaternary and methyl carbon shifts are expected to be further downfield compared to 2-chloro-2-methylpropane due to the influence of the adjacent carbonyl chloride group.

| Compound | Predicted/Observed ¹³C NMR Signals (ppm) | C=O | C-Cl | CH₃ |

| This compound | 3 signals (Predicted) | ~170-175 | ~70-80 | ~30-40 |

| 2-Chloro-2-methylpropane | 2 signals | - | ~66[8] | ~32[8] |

| Isobutyryl chloride | 3 signals | ~177 | - | ~17 |

Infrared (IR) Spectroscopy

Predicted Spectrum of this compound:

The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch in an acyl chloride. This band is typically found at a high frequency due to the electron-withdrawing effect of the chlorine atom.

-

C=O stretch: A very strong and sharp absorption is predicted in the range of 1780-1815 cm⁻¹.

-

C-Cl stretch: Absorptions for the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-H stretch: Alkyl C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

-

C-H bend: Methyl C-H bending vibrations are expected around 1375-1450 cm⁻¹.

Comparative Analysis with Analogs:

-

2-Chloro-2-methylpropane: The IR spectrum of this molecule shows characteristic C-H stretching and bending vibrations, and a C-Cl stretch in the 550-750 cm⁻¹ region.[10][11][12]

-

Isobutyryl chloride: This analog exhibits a strong C=O stretching absorption at approximately 1800 cm⁻¹.[13][14][15]

The predicted strong C=O absorption for this compound is well-supported by the experimental data for isobutyryl chloride.

| Compound | Key Predicted/Observed IR Absorptions (cm⁻¹) | C=O Stretch | C-Cl Stretch |

| This compound | (Predicted) | 1780-1815 (strong, sharp) | 600-800 |

| 2-Chloro-2-methylpropane | (Observed) | - | 550-750[10] |

| Isobutyryl chloride | (Observed) | ~1800 (strong, sharp)[13][14] | ~650 |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern of this compound:

The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of two chlorine atoms, the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for any chlorine-containing fragments.

-

Molecular Ion (M⁺): A molecular ion peak should be observed at m/z 140 (for C₄H₆³⁵Cl₂O) with a corresponding M+2 peak at m/z 142 (for C₄H₆³⁵Cl³⁷ClO) and an M+4 peak at m/z 144 (for C₄H₆³⁷Cl₂O) with relative intensities of approximately 9:6:1.

-

Loss of Cl•: Fragmentation of a chlorine radical from the molecular ion would lead to a fragment at m/z 105 (C₄H₆³⁵ClO⁺). This peak should also exhibit an M+2 peak at m/z 107.

-

Loss of •COCl: Cleavage of the carbonyl chloride group would result in the formation of the 2-chloro-2-propyl cation at m/z 77 (C₄H₆³⁵Cl⁺), which would be expected to be a prominent peak. An M+2 peak at m/z 79 would also be present.

-

Loss of the side chain: Cleavage of the C-C bond between the quaternary carbon and the carbonyl carbon would lead to the formation of the acylium ion [CH₃C(Cl)CO]⁺ at m/z 91 and the tertiary carbocation [(CH₃)₂CCl]⁺ at m/z 77.

Caption: Predicted major fragmentation pathways for this compound.

Comparative Analysis with Analogs:

-

2-Chloro-2-methylpropane: The mass spectrum shows a base peak at m/z 57, corresponding to the stable tertiary butyl cation [(CH₃)₃C]⁺, formed by the loss of the chlorine atom. The molecular ion peak is often weak or absent.[16][17][18][19]

-

Isobutyryl chloride: The mass spectrum of isobutyryl chloride shows a molecular ion at m/z 106 and 108. A prominent peak is observed at m/z 71, corresponding to the isobutyryl cation [(CH₃)₂CHCO]⁺.[20][21]

The predicted fragmentation of this compound to form a stable chloro-substituted tertiary carbocation at m/z 77 is analogous to the formation of the tert-butyl cation from 2-chloro-2-methylpropane.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |

| This compound | 140, 142, 144 (Predicted) | 105/107 ([M-Cl]⁺), 77/79 ([M-COCl]⁺) |

| 2-Chloro-2-methylpropane | 92, 94 (often weak)[18] | 57 ([(CH₃)₃C]⁺, base peak)[18] |

| Isobutyryl chloride | 106, 108[20] | 71 ([(CH₃)₂CHCO]⁺)[20] |

Experimental Protocols

While specific experimental data for the target molecule is not provided, the following are general, industry-standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion and major fragment ions. Analyze the isotopic patterns for chlorine-containing fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with comparative data from structurally similar molecules, we have established a reliable set of expected spectral data. This information serves as a valuable resource for the unambiguous identification and quality control of this important chemical intermediate in a research and development setting. The provided protocols offer a standardized approach for obtaining experimental data for verification.

References

-

PubChem. Isobutyryl chloride. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane. [Link]

-

Wired Chemist. 2-chloro-2-methylpropane Proton Full Spectrum. [Link]

-

SpectraBase. Isobutyryl chloride - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. 2-Chloro-2-methylpropane - Optional[MS (GC)] - Spectrum. [Link]

-

NIST. Propane, 2-chloro-2-methyl-. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane. [Link]

-

NIST. Propanoyl chloride, 2-methyl-. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. [Link]

-

NIST. Propane, 1-chloro-2-methyl-. [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. [Link]

-

SpectraBase. Isobutyryl chloride - Optional[Near IR] - Spectrum. [Link]

-

PubChem. This compound. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

-

NIST. Propanoyl chloride, 2-methyl-. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

-

Chegg. Solved Predict the^13C spectra of the. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873). [Link]

-

Chegg. Solved predict the 13c nmr spectra of the. [Link]

-

SpectraBase. Isobutyryl chloride - Optional[17O NMR] - Chemical Shifts. [Link]

-

ChemSynthesis. This compound. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. [Link]

-

ScienceDirect. FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 matrices. [Link]

-

SpectraBase. 2-Chloro-2-methylpropane - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 2-Chloro-2-methylpropane - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Chloro-2-methylpropane(507-20-0) 1H NMR [m.chemicalbook.com]

- 5. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrabase.com [spectrabase.com]

- 7. Isobutyryl chloride(79-30-1) 1H NMR spectrum [chemicalbook.com]

- 8. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2-Chloro-2-methylpropane(507-20-0) 13C NMR [m.chemicalbook.com]

- 10. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2-Chloro-2-methylpropane(507-20-0) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Isobutyryl chloride(79-30-1) IR Spectrum [chemicalbook.com]

- 14. Isobutyryl chloride | C4H7ClO | CID 62325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Propanoyl chloride, 2-methyl- [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. Propane, 2-chloro-2-methyl- [webbook.nist.gov]

- 18. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. 2-Chloro-2-methylpropane(507-20-0) MS spectrum [chemicalbook.com]

- 20. Isobutyryl chloride(79-30-1) MS [m.chemicalbook.com]

- 21. Propanoyl chloride, 2-methyl- [webbook.nist.gov]

Navigating the Reactive Landscape: A Technical Guide to the Solubility of 2-Chloro-2-methylpropanoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-methylpropanoyl chloride is a highly valuable bifunctional reagent in organic synthesis, prized for its ability to introduce the 2-chloro-2-methylpropanoyl moiety in the development of pharmaceuticals and other complex molecules. However, its utility is intrinsically linked to its solubility and stability in reaction media. This technical guide provides an in-depth exploration of the solubility of this compound in a range of common organic solvents. Moving beyond simple qualitative statements, this document elucidates the underlying chemical principles governing its solubility, discusses its pronounced reactivity with protic solvents, and furnishes a practical, step-by-step protocol for the empirical determination of its solubility, ensuring procedural validity and reproducibility.

Introduction: The Critical Role of Solvent Selection

This compound (C₄H₆Cl₂O) is a reactive acyl chloride that serves as a cornerstone for the introduction of a tertiary carbon center adjacent to a carbonyl group. Its synthetic utility is, however, predicated on its successful dissolution in a suitable solvent that not only solubilizes the reactants but also remains inert to the highly electrophilic acyl chloride functional group. The choice of solvent is therefore not a matter of convenience but a critical parameter that dictates reaction kinetics, yield, and purity of the final product. A poorly chosen solvent can lead to rapid degradation of the starting material, unwanted side reactions, and ultimately, the failure of a synthetic step. This guide aims to provide the researcher with the foundational knowledge to make informed decisions regarding solvent selection for reactions involving this versatile reagent.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Cl₂O | [1][2] |

| Molecular Weight | 140.99 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 113-114 °C at 760 Torr | [1] |

| Density | 1.1802 g/cm³ at 25 °C | [1] |

Solubility Profile: A Dichotomy of Reactivity and Miscibility

The solubility of this compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." As a moderately polar molecule, it exhibits good solubility in a range of aprotic organic solvents. However, its high reactivity as an acyl chloride precludes its use with protic solvents.

The Protic Problem: Incompatibility with Protic Solvents

This compound reacts vigorously with protic solvents such as water, alcohols, and primary or secondary amines.[4] This is not a simple dissolution but a chemical reaction—a nucleophilic acyl substitution—that consumes the reagent. The lone pair of electrons on the oxygen or nitrogen atom of the protic solvent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding carboxylic acid, ester, or amide, and hydrochloric acid as a byproduct.

Caption: Reaction of this compound with protic solvents.

Due to this inherent reactivity, protic solvents are unsuitable for dissolving this compound for use in subsequent reactions where the acyl chloride moiety is intended to react with another nucleophile.

Aprotic Havens: Recommended Solvents for Practical Use

Aprotic solvents, which lack acidic protons, are the solvents of choice for reactions involving this compound. These solvents dissolve the acyl chloride without reacting with it, thus preserving its chemical integrity.

| Solvent | Type | Polarity | Estimated Solubility | Rationale and Remarks |

| Dichloromethane (DCM) | Halogenated | Polar Aprotic | Miscible | Excellent solvent due to its ability to dissolve a wide range of organic compounds and its inertness towards acyl chlorides. |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Miscible | A common solvent for organic reactions. Should be anhydrous as it can contain water. |

| Diethyl Ether | Ether | Relatively Nonpolar Aprotic | Miscible | Good solvent, but its high volatility requires careful handling. |

| Toluene | Aromatic | Nonpolar Aprotic | Miscible | Suitable for reactions requiring higher temperatures. |

| Hexane / Heptane | Aliphatic | Nonpolar Aprotic | Soluble to Miscible | Good for reactions with nonpolar substrates. Solubility may be lower compared to more polar aprotic solvents. |

| Acetonitrile | Nitrile | Polar Aprotic | Miscible | A polar aprotic solvent that is generally compatible. |

| Chloroform | Halogenated | Polar Aprotic | Miscible | Similar to DCM, a good general-purpose solvent for this reagent. |

Disclaimer: The term "Miscible" in this table indicates that the components are expected to form a homogeneous solution at all concentrations, based on the principle of "like dissolves like" and data for structurally similar compounds. However, in the absence of specific experimental data, these should be considered as guiding estimates. Researchers should always perform a preliminary solubility test for their specific application and concentration.

Experimental Protocol for Solubility Determination

Given the lack of precise, publicly available solubility data, an empirical determination is often necessary. The following protocol provides a robust method for determining the solubility of this compound in a given aprotic solvent. This protocol is designed to be self-validating by ensuring the stability of the compound during the measurement.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous aprotic solvent of interest

-

Dry glassware (e.g., vials with PTFE-lined caps, graduated cylinders, pipettes)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Inert atmosphere (e.g., nitrogen or argon)

-

Gas-tight syringes

Step-by-Step Methodology

Caption: Experimental workflow for determining the solubility of this compound.

-

Preparation of the Solvent System:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any traces of water.

-

In a dry vial equipped with a magnetic stir bar, add a precise volume (e.g., 10.0 mL) of the anhydrous aprotic solvent under an inert atmosphere.

-

-

Incremental Addition of the Solute:

-

Using a gas-tight syringe, carefully add a small, known volume (e.g., 0.1 mL) of this compound to the stirring solvent.

-

Seal the vial and allow the solution to stir for several minutes. Observe for complete dissolution.

-

Continue adding small, known increments of the acyl chloride, allowing for equilibration after each addition.

-

-

Identification of the Saturation Point:

-

The saturation point is reached when a persistent cloudiness or the presence of undissolved droplets is observed, which does not disappear after several minutes of vigorous stirring.

-

Record the total volume of this compound added to reach this point.

-

-

Calculation of Solubility:

-

Calculate the mass of the added this compound using its density (1.1802 g/cm³).

-

Express the solubility in grams per 100 mL of solvent or in molarity (mol/L).

-

-

Self-Validation and Trustworthiness:

-

To ensure that the acyl chloride has not degraded during the experiment, it is advisable to take a small aliquot of the final saturated solution and analyze it (e.g., by ¹H NMR) to confirm the presence of the intact starting material. The absence of significant hydrolysis or side-reaction products validates the determined solubility.

-

Conclusion: Enabling Rational Reaction Design

The solubility of this compound is a critical parameter that extends beyond mere physical dissolution, directly influencing its stability and reactivity. While it is readily soluble in a wide array of aprotic organic solvents, its violent reaction with protic solvents necessitates their strict exclusion from any reaction mixture. This guide has provided a framework for understanding and predicting the solubility of this important reagent. By combining the principles of "like dissolves like" with a robust experimental protocol for empirical determination, researchers can confidently select the optimal solvent system, thereby enhancing the efficiency, reproducibility, and success of their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 2-Chloro-2-methylpropanoyl chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-methylpropanoyl chloride is a bifunctional organic compound featuring both an acyl chloride and a tertiary alkyl chloride. This unique structure imparts a dual reactivity profile, making it a versatile intermediate in organic synthesis. This guide provides a comprehensive analysis of its reactions with various nucleophiles, including water, alcohols, and amines. We will delve into the mechanistic dichotomy of its reactivity, explore the factors governing reaction pathways, and provide practical, field-tested protocols for its application.

Introduction: The Duality of a Versatile Reagent

This compound, also known as 2-chloroisobutyryl chloride, is a colorless to pale yellow liquid with a pungent odor.[1] Its reactivity is governed by two key electrophilic centers: the highly reactive carbonyl carbon of the acyl chloride and the tertiary carbon atom attached to a chlorine atom. This duality allows for a range of synthetic transformations, primarily nucleophilic acyl substitution at the carbonyl group and, under certain conditions, nucleophilic substitution at the tertiary carbon.[2]

Key Structural Features and Reactivity:

-

Acyl Chloride: The carbonyl group is highly polarized due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] Reactions at this site are typically fast and exothermic.[4]

-

Tertiary Alkyl Chloride: The tertiary carbon-chlorine bond is prone to cleavage, leading to the formation of a relatively stable tertiary carbocation. This enables SN1-type reactions, particularly under solvolytic conditions.[5][6]

Safety and Handling of Acyl Chlorides

Acyl chlorides, including this compound, are hazardous materials that require careful handling.[7][8]

General Safety Precautions:

-

Corrosive and Toxic: They are corrosive and can cause severe skin burns and eye damage.[8] Inhalation of their vapors can irritate the respiratory tract.[1]

-

Moisture Sensitivity: Acyl chlorides react violently with water and moisture to produce corrosive hydrogen chloride gas.[7][9] Therefore, all reactions must be conducted under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Flammability: this compound is a flammable liquid and vapor.[8] Keep away from open flames, sparks, and heat sources.[11][12]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

Reaction with Nucleophiles: A Mechanistic Exploration

The reaction of this compound with nucleophiles predominantly follows the nucleophilic acyl substitution pathway.[3]

General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[13]

Caption: Experimental workflow for ester synthesis.